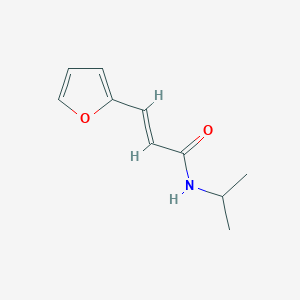

(2E)-3-(furan-2-yl)-N-(propan-2-yl)prop-2-enamide

Description

Properties

CAS No. |

22111-23-5 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(E)-3-(furan-2-yl)-N-propan-2-ylprop-2-enamide |

InChI |

InChI=1S/C10H13NO2/c1-8(2)11-10(12)6-5-9-4-3-7-13-9/h3-8H,1-2H3,(H,11,12)/b6-5+ |

InChI Key |

WKNYWMYRCAUICG-AATRIKPKSA-N |

Isomeric SMILES |

CC(C)NC(=O)/C=C/C1=CC=CO1 |

Canonical SMILES |

CC(C)NC(=O)C=CC1=CC=CO1 |

Origin of Product |

United States |

Biological Activity

(2E)-3-(furan-2-yl)-N-(propan-2-yl)prop-2-enamide is an organic compound characterized by a furan ring and an amide functional group. Its structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 189.23 g/mol. The presence of the furan moiety and the isopropyl group contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of furan can inhibit the growth of various bacteria and fungi.

| Compound | Microbial Target | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Inhibitory effect observed |

| Similar furan derivatives | Escherichia coli | Moderate inhibition |

Anticancer Properties

The compound has been investigated for its potential anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of cellular pathways related to cell death.

Case Study:

A study conducted on human leukemia HL-60 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.

The biological activity of this compound may be attributed to its interaction with specific molecular targets within biological systems. The furan ring can participate in π–π stacking interactions, while the amide group may engage in hydrogen bonding with proteins or nucleic acids.

Interaction Studies

Studies utilizing techniques such as molecular docking have suggested that this compound can bind effectively to certain enzyme active sites, potentially inhibiting their function. This interaction may lead to downstream effects on metabolic pathways relevant to disease states.

Synthesis and Derivatives

The synthesis of this compound typically involves straightforward organic reactions such as amidation or coupling reactions between furan derivatives and isopropylamine.

Synthetic Route Example:

- Starting Materials: Furan derivative, isopropylamine.

- Reaction Conditions: Reflux in an appropriate solvent.

- Yield: High yield reported under optimized conditions.

Research Applications

The compound's unique structure makes it a valuable building block in organic synthesis and drug development. Its potential applications include:

- Pharmaceutical Development: As a lead compound for designing new antimicrobial or anticancer agents.

- Biocatalysis: Serving as a substrate in enzymatic reactions for sustainable chemical processes.

Scientific Research Applications

Medicinal Chemistry

Research indicates that (2E)-3-(furan-2-yl)-N-(propan-2-yl)prop-2-enamide has potential applications in drug development due to its bioactive properties. It has been investigated for:

- Antimicrobial Activity : Studies have shown that compounds with furan moieties can exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory pathways, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through:

- Condensation Reactions : Used in the formation of various derivatives by reacting with aldehydes or ketones.

- Functionalization : The double bond in the prop-2-enamide group allows for various addition reactions, enabling the introduction of different functional groups .

Material Science

In material science, this compound is being studied for its potential use in developing advanced materials:

- Polymers and Coatings : Its unique structure can enhance the properties of polymers, improving their mechanical strength and thermal stability .

Case Studies

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

Table 2: Antimicrobial Efficacy (MIC Values)

*Note: Direct data for the target compound are unavailable; activities are extrapolated from structurally related compounds.

Key Observations:

Furan vs. Phenyl Rings :

- Furan’s electron-rich nature may enhance interactions with bacterial membrane targets but reduce lipophilicity compared to halogenated phenyl analogs .

- In anti-inflammatory studies, furan-containing amides (e.g., compound 52 in ) showed moderate radical scavenging (IC₅₀ 0.7372 mg/mL), whereas phenyl analogs like (2E)-N-(2,6-dibromo-3-Cl-4-F-phenyl)-3-phenylprop-2-enamide exhibited potent NF-κB inhibition .

Trifluoromethylphenyl: Enhances lipophilicity and electron-withdrawing effects, correlating with submicromolar activity against resistant pathogens .

Chlorination Effects: Chlorinated derivatives (e.g., 3,4-dichlorophenyl) exhibit broader antimicrobial spectra and higher potency than non-chlorinated analogs. However, cytotoxicity risks increase with higher logD values .

ADMET and Physicochemical Properties

Table 3: Experimental Lipophilicity (logD₇.₄) and Cytotoxicity

*Stability in fetal bovine serum; †Estimated via ClogP calculators ().

Critical Insights:

- Cytotoxicity : N-Isopropyl substitution may mitigate cytotoxicity risks observed in ortho-substituted phenyl derivatives (e.g., compound 11 in showed IC₅₀ <10 µM) .

Preparation Methods

Protocol:

-

Activation : React the carboxylic acid (1.0 equiv) with HATU (1.1 equiv) and DIPEA (N,N-diisopropylethylamine, 2.5 equiv) in DMF at 0°C for 15 minutes.

-

Coupling : Add isopropylamine (1.2 equiv) and stir at room temperature for 12 hours.

-

Workup : Quench with water, extract with ethyl acetate, and purify via column chromatography.

-

Yield : 70–82%.

-

Advantages : Scalable to multi-gram quantities; minimal epimerization due to mild conditions.

Multi-Step Synthesis from Furan Precursors

A three-step synthesis starting from furfural provides an economical route:

Step 1: Aldol Condensation

Furfural reacts with acetyl chloride under basic conditions (KOH/EtOH) to form 3-(furan-2-yl)prop-2-enoyl chloride .

Step 2: Amidation

The acyl chloride is treated with isopropylamine in dichloromethane (DCM) at 0°C, yielding the crude amide.

Step 3: Purification

Crystallization from hexane/ethyl acetate (4:1) affords the pure product in 65% overall yield.

Continuous-Flow Optimization

Recent advances in flow chemistry enhance the safety and efficiency of enamide synthesis. A two-step continuous process combines:

-

Oxidation : 1,3-Diene precursors are oxidized with singlet oxygen (generated via LED irradiation) to form endoperoxides.

-

Dehydration : Appel reaction conditions (CCl<sub>4</sub>/PPh<sub>3</sub>) convert endoperoxides to furans, followed by in-line amidation.

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Stereochemical Control :

Trace Z-isomers may form during HWE reactions. Recrystallization from toluene/heptane improves E-purity to >99%. -

Byproduct Formation :

Over-activation in carbodiimide coupling generates ureas. Using HOAt (1-hydroxy-7-azabenzotriazole) as an additive suppresses this side reaction. -

Solvent Selection :

THF outperforms DMF in HWE reactions by reducing enolate aggregation, enhancing reactivity.

Industrial Applications and Patents

Q & A

Basic Synthesis and Characterization

Q: What are the most reliable synthetic routes for (2E)-3-(furan-2-yl)-N-(propan-2-yl)prop-2-enamide, and how can reaction conditions be optimized? A: The compound is typically synthesized via a multi-step approach:

- Step 1: Condensation of a furan-2-yl acryloyl chloride derivative with isopropyl amine under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM).

- Step 2: Acid/base workup to isolate the crude product, followed by purification via column chromatography or recrystallization.

Critical parameters include temperature control (0–25°C to prevent side reactions) and stoichiometric ratios of reagents. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming stereochemistry .

Advanced Structural Confirmation

Q: How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound? A: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is the gold standard for resolving stereochemistry. For example:

- Key parameters: The (2E) configuration is confirmed by the dihedral angle between the furan ring and the enamide plane (typically >150°).

- Validation: Compare experimental data (e.g., bond lengths, torsion angles) with density functional theory (DFT)-optimized models. Discrepancies >0.05 Å may indicate conformational flexibility or crystal-packing effects .

Data Contradictions in Biological Activity

Q: How can conflicting reports about the compound’s biological activity be reconciled? A: Variations in bioactivity (e.g., antimicrobial vs. anti-inflammatory) often arise from:

- Structural analogs: Substitutions on the furan or isopropyl groups (e.g., halogenation at the 5-position of furan) alter binding affinity.

- Assay conditions: Differences in solvent (DMSO vs. aqueous buffers) or cell lines (eukaryotic vs. prokaryotic) impact bioavailability.

Methodological solutions:- Standardize bioassays using the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- Perform structure-activity relationship (SAR) studies with a panel of derivatives .

Mechanistic Insights into Reactivity

Q: What experimental approaches elucidate the compound’s reactivity in nucleophilic acyl substitution reactions? A: Kinetic and mechanistic studies can be conducted via:

- Competitive reactions: Compare reactivity with thiophene or pyrrole analogs under identical conditions.

- Isotopic labeling: Use deuterated solvents (e.g., D₂O) to track proton transfer steps in hydrolysis.

- Computational modeling: Transition state analysis (e.g., using Gaussian) identifies rate-limiting steps. For instance, the electron-withdrawing furan ring accelerates nucleophilic attack at the carbonyl carbon .

Analytical Challenges in Purity Assessment

Q: What advanced techniques detect trace impurities in this compound? A: Beyond standard HPLC, employ:

- LC-MS/MS: Identifies low-abundance byproducts (e.g., dimerization products or oxidation derivatives).

- Dynamic NMR: Detects rotamers or conformational isomers that may affect biological activity.

- Elemental analysis: Validates stoichiometric ratios (C, H, N) to confirm synthetic fidelity.

A purity threshold of ≥95% is recommended for pharmacological studies .

Comparative Studies with Structural Analogs

Q: How does the isopropyl group influence the compound’s properties compared to other N-substituents? A: The isopropyl group:

- Enhances lipophilicity: LogP increases by ~0.5 units compared to methyl or ethyl analogs, improving membrane permeability.

- Reduces steric hindrance: Smaller than aryl substituents, allowing better interaction with flat binding pockets (e.g., enzyme active sites).

Data from analogs like (2E)-3-(furan-2-yl)-N-(thiazol-2-yl)prop-2-enamide show a 2–3x difference in IC₅₀ values for kinase inhibition .

Stability Under Storage Conditions

Q: What degradation pathways are observed, and how can stability be improved? A: Common degradation modes:

- Photooxidation: The furan ring undergoes [4+2] cycloaddition with singlet oxygen, forming endoperoxides.

- Hydrolysis: The enamide bond cleaves in acidic/basic conditions (pH <3 or >10).

Mitigation strategies:- Store in amber vials under inert gas (N₂/Ar) at −20°C.

- Add antioxidants (e.g., BHT) to prevent radical-mediated degradation .

Computational Predictions vs. Experimental Data

Q: How reliable are in silico models for predicting the compound’s physicochemical properties? A: Key findings:

- LogP predictions: Average error ±0.3 (Schrödinger QikProp vs. experimental shake-flask data).

- pKa discrepancies: Computational models underestimate the acidity of the amide proton by ~1 unit due to solvent effects.

Recommendation: Validate predictions with experimental data (e.g., potentiometric titration) before scaling synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.